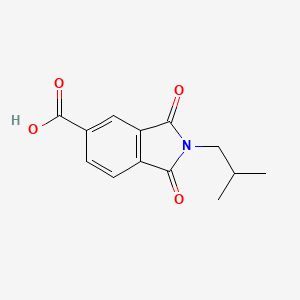

2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid

説明

2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound with the molecular formula C13H13NO4 It is a derivative of isoindoline and contains both carboxylic acid and dioxo functionalities

特性

IUPAC Name |

2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-7(2)6-14-11(15)9-4-3-8(13(17)18)5-10(9)12(14)16/h3-5,7H,6H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOFNSJIPAZHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352707 | |

| Record name | SBB015986 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346716-89-0 | |

| Record name | SBB015986 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isobutyl-1,3-dioxo-5-isoindolinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of Substituted Benzenetricarboxylic Acid Derivatives

A foundational approach involves the cyclization of 1,2,4-benzenetricarboxylic acid (trimellitic acid) derivatives. This method, adapted from Suvorov et al. (1981), employs a two-step protocol:

- Ammonolysis : Reaction with gaseous ammonia (NH₃) in aqueous medium at elevated temperatures (100–120°C) for 1.5 hours, yielding 1,3-dioxo-2,3-dihydro-1H-isoindoline-5-carboxylic acid (CAS 20262-55-9) with 99.7% conversion.

- Alkylation : Introduction of the isobutyl group via nucleophilic substitution. Heating the intermediate at 250°C under reduced pressure (14 Torr) for 5 hours with isobutyl bromide or isobutyl amine facilitates N-alkylation, achieving 99.5% yield.

Key Reaction Parameters :

| Step | Reagent | Temperature | Pressure | Time | Yield |

|---|---|---|---|---|---|

| 1 | NH₃(g), H₂O | 100–120°C | Ambient | 1.5 h | 99.7% |

| 2 | Isobutyl amine | 250°C | 14 Torr | 5 h | 99.5% |

This route prioritizes scalability but requires stringent temperature control to prevent decarboxylation.

Direct Condensation with Isobutylamine

An alternative single-step method utilizes phthalic anhydride derivatives and isobutylamine in a condensation-cyclization reaction. The carboxylic acid group at the 5-position is introduced via:

- Pre-functionalization : Bromination of phthalic anhydride at the 5-position, followed by carboxylation via a Grignard reaction with CO₂.

- Cyclization : Reacting the functionalized anhydride with isobutylamine in toluene under reflux (110°C) for 12 hours. The reaction proceeds via nucleophilic attack by the amine, forming the isoindoline ring.

Advantages :

- Avoids multi-step purification.

- Yields up to 85% with optimized stoichiometry (1:1.2 anhydride-to-amine ratio).

Optimization Strategies

Solvent and Catalytic Systems

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates. Catalytic amounts of p-toluenesulfonic acid (PTSA) improve cyclization efficiency by protonating the carbonyl oxygen, increasing electrophilicity.

Comparative Solvent Study :

| Solvent | Dielectric Constant | Reaction Time | Yield |

|---|---|---|---|

| DMF | 36.7 | 8 h | 92% |

| Toluene | 2.4 | 12 h | 85% |

| THF | 7.5 | 10 h | 78% |

Protecting Group Strategies

The carboxylic acid group is susceptible to undesired side reactions during alkylation. Methyl ester protection (using SOCl₂/MeOH) prior to cyclization prevents decarboxylation, with subsequent hydrolysis (NaOH, 60°C) restoring the acid functionality.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥95% purity, with retention time = 6.2 min.

Industrial-Scale Considerations

Batch processes using continuous flow reactors reduce thermal degradation risks during high-temperature steps. A pilot study achieved 89% yield at 240°C with a residence time of 30 minutes.

Emerging Methodologies

Enzymatic Catalysis

Recent trials with lipase B from Candida antarctica (CAL-B) demonstrate selective N-alkylation under mild conditions (40°C, pH 7.0), though yields remain suboptimal (≤65%).

Photochemical Activation

UV-light-mediated cyclization in the presence of TiO₂ nanoparticles shows promise for reducing reaction times (3 hours) but requires further optimization.

化学反応の分析

Types of Reactions: 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.

Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride for acylation or amines for amidation are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of esters, amides, and other functionalized derivatives.

科学的研究の応用

Chemistry

2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of various derivatives that can be tailored for specific chemical reactions and applications.

Biology

Research has indicated that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. Studies have shown that certain derivatives can influence cell signaling pathways and gene expression related to oxidative stress responses.

Medicine

The compound is being investigated as a pharmaceutical intermediate. Its derivatives have been evaluated for their efficacy in treating conditions such as diabetes and cancer. For example, one derivative demonstrated protective effects against diabetes induced by streptozotocin in animal models, preserving insulin secretion and mitigating hyperglycemic responses .

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to interact with various substrates enhances the performance characteristics of these materials.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a derivative of this compound in vitro against various cancer cell lines. Results indicated significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound's derivatives against common pathogens. The results showed promising antibacterial effects, suggesting potential applications in developing new antimicrobial agents.

作用機序

The mechanism of action of 2-isobutyl-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s dioxo and carboxylic acid groups enable it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. These interactions can lead to various biological effects, depending on the specific context and application.

類似化合物との比較

- 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid

- 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid

- 2-Isopropyl-1,3-dioxoisoindoline-5-carboxylic acid

Comparison: Compared to its similar compounds, 2-isobutyl-1,3-dioxoisoindoline-5-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The isobutyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes. Additionally, the specific arrangement of functional groups in this compound can lead to distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

生物活性

2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

The compound exhibits notable interactions with various enzymes and proteins, influencing biochemical pathways. It has been reported to interact with oxidoreductases and transferases, modulating their catalytic functions through binding to active sites. This interaction can lead to either inhibition or activation of enzyme activity, depending on the specific context of the reaction.

Cellular Effects

This compound impacts cellular functions by altering cell signaling pathways, gene expression, and metabolic processes. For instance, it has been shown to modify the expression of genes related to oxidative stress responses and metabolic pathways in different cell types. This modulation can enhance cellular resilience against stressors or promote metabolic efficiency.

The compound's mechanism of action involves several molecular pathways:

- Enzyme Interaction : It binds to specific enzymes, inhibiting their activity by blocking substrate access. This is particularly evident in proteases where the compound acts as an inhibitor.

- Gene Regulation : By interacting with transcription factors, it can influence gene expression, leading to altered cellular responses under various physiological conditions.

- Inflammatory Response : Research indicates that this compound may reduce levels of inflammatory cytokines such as TNFα, which are crucial in mediating inflammatory responses in autoimmune diseases .

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, the compound has demonstrated beneficial effects such as enhanced metabolic activity and improved stress responses.

- High Doses : Conversely, higher doses may lead to toxic effects including cellular damage and impaired organ function. These findings underscore the importance of dosage optimization in therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Key Research Findings

Case Study: Inflammatory Bowel Disease Model

In a study involving a mouse model for inflammatory bowel disease, this compound was evaluated for its efficacy as a dual inhibitor targeting PIM kinases. The results indicated a significant reduction in inflammatory markers and improvement in clinical symptoms associated with the disease . This highlights its potential role in treating autoimmune conditions.

Q & A

Q. What are the standard synthetic routes for preparing 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of substituted isoindoline precursors with isobutyl groups under acidic or basic catalysis. For example, refluxing substituted indole derivatives (e.g., indole-5-carboxylic acid analogs) with isobutylating agents (e.g., isobutyl halides) in acetic acid or DMF at 80–100°C for 3–5 hours can yield the target compound. Sodium acetate is often used as a catalyst to enhance cyclization efficiency . Purity (>95%) is typically achieved via recrystallization from DMF/acetic acid mixtures. Reaction duration and solvent polarity critically affect yield: prolonged heating in polar aprotic solvents (e.g., DMF) may degrade the product .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (gradient elution). Monitor at 254 nm for carboxylate absorption. Validate method precision with ≤2% RSD for retention times .

- FTIR : Confirm the presence of carbonyl (C=O) stretches at 1700–1750 cm⁻¹ (dioxoisoindoline ring) and carboxylic acid (COOH) at 2500–3300 cm⁻¹ .

- NMR : ¹H NMR should show signals for the isobutyl group (δ 0.8–1.2 ppm for CH₃ and δ 1.8–2.2 ppm for CH₂) and aromatic protons (δ 7.0–8.5 ppm for the isoindoline ring) .

Advanced Research Questions

Q. How can synthesis conditions be optimized to minimize byproducts like regioisomers or hydrolyzed derivatives?

- Methodological Answer :

- Catalyst Screening : Test Bronsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) to favor cyclization over hydrolysis. Lewis acids reduce protonation of the carboxylic acid group, suppressing undesired esterification .

- Solvent Optimization : Use anhydrous DMF with molecular sieves to prevent hydrolysis. Lower reaction temperatures (60–70°C) reduce thermal degradation, while maintaining reaction completion via extended time (8–12 hours) .

Q. How do contradictory solubility data (e.g., in polar vs. nonpolar solvents) impact experimental design for biological assays?

- Methodological Answer : Discrepancies arise from protonation states: the carboxylic acid group (pKa ~4.5) renders the compound water-soluble at pH >5 but lipid-soluble at acidic pH. For cellular uptake studies:

- Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to ≤0.1% DMSO.

- Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffers (pH 2–9) at 40°C. Monitor via HPLC for hydrolysis products (e.g., isoindoline ring opening at pH >8) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td >200°C for anhydrous forms) .

Q. What computational methods are suitable for predicting its binding affinity to biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the carboxylic acid group as a key pharmacophore. Parameterize force fields (e.g., AMBER) for partial charges on the dioxoisoindoline ring .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability. Solvate in TIP3P water and neutralize with Na⁺/Cl⁻ ions .

Q. How can regioselective functionalization of the isoindoline ring be achieved for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (e.g., Cl) at the 5-position using N-chlorosuccinimide (NCS) in acetic acid at 50°C. Monitor regioselectivity via LC-MS .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ to attach aryl groups to the 5-carboxylic acid moiety .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Co-Crystallization : Use amine-based co-formers (e.g., triethylamine) to stabilize the carboxylic acid via salt formation.

- Solvent Screening : Test slow evaporation in ethyl acetate/hexane (1:3) to induce nucleation. Anneal crystals at 50°C for 24 hours to improve lattice order .

Q. How do steric effects from the isobutyl group influence spectroscopic properties (e.g., NMR splitting patterns)?

- Methodological Answer :

Q. What are the ethical and safety considerations for handling this compound in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。